- Reactivity and DNA Damage by Independently Generated 2'-Deoxycytidin-N4-yl RadicalJournal of the American Chemical Society, 2021, 143(36), 14738-14747,
Cas no 951-77-9 (2′-Deoxycytidine)
2 '- deoxycytidine, a deoxynucleoside, can inhibit the biological activity of BrdU
2′-Deoxycytidine structure
2′-Deoxycytidine Properties
Names and Identifiers
-
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 2′-dC
- 2’-Deoxy Cytidine
- 2′-Deoxycytidine
- 2'-Deoxycytidine
- 2'-deoxy-Cytidine
- 2'-Deoxycytidine monohydrate
- 2‘-Deoxycytidine
- 2′-Deoxycytidine hydrochloride
- 1-(2-Deoxy-β-D-ribofuranosyl)cytosine
- Cytidine,deoxy- (6CI,7CI)
- 1-(2-Deoxy-b-D-ribofuranosyl)cytosine
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 4-Amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone
- Cytosine deoxyribonucleoside
- Cytosine deoxyriboside
- Deoxycytidine
- Deoxyribose cytidine
- dC
- CYTIDINE, 2'-DEOXY-
- dCYD
- Desoxycytidin [German]
- Cytosine, deoxyribonucleoside
- d-cytidine
- 1beta-2'-Deoxyribofuranosylcytosine, d-
- C9H13N3O4
- 2 -Deoxycytidine
- 1-(2-Deoxy-beta-D-ribofuranosyl)cytosine
- 0W860991D6
- 2′-Deoxycytidine (ACI)
- Cytidine, deoxy- (6CI, 7CI)
- D
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-
- 39: PN: WO2022263569 PAGE: 208 claimed sequence
- 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone
- Doxecitine
- MeSH ID: D003841
- +Expand
-
- MFCD00006547
- CKTSBUTUHBMZGZ-SHYZEUOFSA-N
- 1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
- O=C1N=C(N)C=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
- 0087567
Computed Properties
- 245.10100
- 3
- 4
- 2
- 245.101
- 16
- 355
- 0
- 3
- 0
- 0
- 0
- 1
- -1.8
- 3
- 0
- 108
Experimental Properties
- -1.01690
- 119.83000
- 59 ° (C=1, H2O)
- Soluble in water, DMSO.
- 497.6°C at 760 mmHg
- 209-211 ºC
- 254.8ºC
- H2O: 50 mg/mL, clear, colorless
- White or nearly white powdered solid
- Not determined
- 1.3171 (rough estimate)
2′-Deoxycytidine Price
2′-Deoxycytidine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Methanol Solvents: Dimethyl sulfoxide , Water ; 30 min, pH 7.2
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol
Reference
- Metal carbonate-mediated complete deacylation of polyacyl protected nucleosidesNucleosides & Nucleotides, 1993, 12(7), 701-11,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Water
Reference
- Engineering tethered DNA molecules by the convertible nucleoside approachTetrahedron, 1991, 47(14-15), 2603-16,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
- Transformations of thiopyrimidine and thiopurine nucleosides following oxidation with dimethyldioxiraneTetrahedron, 1996, 52(19), 6759-6780,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ; 0 °C; 15 - 20 h, rt
Reference
- Highly efficient synthesis of three natural deoxynucleosidesGaodeng Xuexiao Huaxue Xuebao, 2006, 27(4), 666-668,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Ammonia , Dimethyldioxirane Solvents: Acetone , Dichloromethane
1.2 Reagents: Ammonia Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol
Reference
- A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosidesJournal of the Chemical Society, 1994, (21), 3053-4,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ; 3 h, 100 °C
Reference
- β-L-2'-deoxy-nucleosides for the treatment of hepatitis B, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
- Development of new amination reaction at 4-position of pyrimidine nucleosidesNucleic Acids Research Supplement, 2002, 2, 135-136,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol
Reference
- Pyrimidine nucleosides. XII. Direct synthesis of 2'-deoxycytidine and its α-anomerJournal of the American Chemical Society, 1961, 83, 4066-50,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Water ; 20 h, pH 8, 50 °C
Reference
- Enzymatic synthesis of 2'-deoxy-β-D-ribonucleosides of 8-azapurines and 8-aza-7-deazapurinesSynlett, 2012, 23(10), 1541-1545,
2′-Deoxycytidine Raw materials
- Cytidine, N-acetyl-2'-deoxy-, 3',5'-bis(4-chlorobenzoate)
- Uridine, 2'-deoxy-4-thio-, 3',5'-diacetate
- Cytidine, 2'-deoxy-, 3',5'-bis(4-chlorobenzoate)
- β-D-erythro-Pentofuranose, 2-deoxy-, 1-(dihydrogen phosphate)
- N4-Acetyldeoxycytidine
- 2'-Deoxycytidine hydrochloride
- 1-(3,5-Di-O-benzoyl-2-deoxy-β-L-erythro-pentofuranosyl)-3,4-dihydro-4-thioxo-2(1H)-pyrimidinone
- Ibacitabine
- Cytidine, N-acetyl-2'-deoxy-, 3',5'-diacetate
- Cytidine, 2'-deoxy-, 3',5'-diacetate
- 6-amino-1H-pyrimidin-2-one
2′-Deoxycytidine Preparation Products
2′-Deoxycytidine Suppliers
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier
(CAS:951-77-9)
ZHANG JING LI
18502781673
new_great@163.com
HU BEI QI FEI YI YAO HUA GONG Co., Ltd.
Audited Supplier
(CAS:951-77-9)
LIU JING LI : 1 8 7 0 2 7 6 2 2 5 1
18702762251
1438980033@qq.com
Shanghai SCR-Biotech Co., Ltd.
Audited Supplier
(CAS:951-77-9)
SAI KE RUI SHENG WU
15900491054
sales@scrbio.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:951-77-9)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:951-77-9)
A LA DING
anhua.mao@aladdin-e.com
2′-Deoxycytidine Related Literature
-
Micha? Matuszewski,Agnieszka Kiliszek,Wojciech Rypniewski,Zbigniew J. Lesnikowski,Agnieszka B. Olejniczak New J. Chem. 2015 39 1202
-
Donata Pluskota-Karwatka,Malwina Muńko,Marcin Hoffmann,Martyna Kuta,Leif Kronberg New J. Chem. 2015 39 9171
-
Charuvila T. Aravindakumar,Man Nien Schuchmann,Balijepalli S. M. Rao,Justus von Sonntag,Clemens von Sonntag Org. Biomol. Chem. 2003 1 401
-
Helga D?gg Flosadóttir,Hannes Jónsson,Snorri Th. Sigurdsson,Oddur Ingólfsson Phys. Chem. Chem. Phys. 2011 13 15283
-
Domenica Musumeci,Carlo Irace,Rita Santamaria,Daniela Montesarchio Med. Chem. Commun. 2013 4 1405
-
Kristmann Gislason,Dnyaneshwar B. Gophane,Snorri Th. Sigurdsson Org. Biomol. Chem. 2013 11 149
-
Malgorzata Sierant,Milena Sobczak,Magdalena Janicka,Alina Paduszynska,Danuta Piotrzkowska New J. Chem. 2010 34 918
-
K. J. Skilling,B. Kellam,M. Ashford,T. D. Bradshaw,M. Marlow Soft Matter 2016 12 8950
-
Shu-ichi Nakano,Hirohito Oka,Daisuke Yamaguchi,Masayuki Fujii,Naoki Sugimoto Org. Biomol. Chem. 2012 10 9664
-
T. Yu. Nikolaienko,L. A. Bulavin,D. M. Hovorun RSC Adv. 2016 6 74785
951-77-9 (2′-Deoxycytidine) Related Products
- 7481-89-2(4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one)
- 20724-73-6(2'-C-Methylcytidine)
- 65-46-3(Cytidine)
- 147-94-4(Cytarabine)
- 838-07-3(4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one)
- 2140-72-9(2'-O-Methylcytidine)
- 26524-60-7(L-Cytidine)
- 26889-42-9(2'-Amino-2'-deoxycytidine)
- 207121-53-7(2'-Deoxycytidine)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:951-77-9)2'-Deoxycytidine
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:951-77-9)2′-Deoxycytidine
99%/99%
100g/250g
228.0/436.0